2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one
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Description
2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H22FNO4S2 and its molecular weight is 423.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications:
- Novel Schiff bases and their derivatives, synthesized using related compounds, have shown significant antimicrobial activity, highlighting the potential of similar structures in developing new antimicrobial agents (Puthran et al., 2019).
- The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed and synthesized for the protection of hydroxyl groups, indicating its utility in carbohydrate chemistry for synthesizing protected glycosyl donors (Spjut et al., 2010).
- Sulfonated side-chain grafting units containing sulfonic acid groups were synthesized using sulfonated 4-fluorobenzophenone, demonstrating their potential in making comb-shaped sulfonated polymers for applications in fuel cell membranes (Kim et al., 2008).
Structural Analysis and Properties:
- The crystal structure of compounds containing the (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone group has been reported, providing insights into the diverse applications of substituted thiophenes in pharmaceuticals and material science (Nagaraju et al., 2018).
- Fluorinated compounds, such as those synthesized through iterative nucleophilic aromatic substitution, enhance photostability and spectroscopic properties of fluorophores, suggesting the importance of fluorine substitution in developing novel fluorophores (Woydziak et al., 2012).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S2/c1-26-16-4-8-18(9-5-16)28(24,25)19-10-12-22(13-11-19)20(23)14-27-17-6-2-15(21)3-7-17/h2-9,19H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGWUTGYZNHWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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